![molecular formula C12H10N2 B11907494 1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
1-Methyl-1H-naphtho[1,2-D]imidazole
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Overview
Description
1-Methyl-1H-naphtho[1,2-D]imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structure of this compound, which combines a naphthalene ring with an imidazole ring, makes it a compound of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-1H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-1H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions include substituted imidazoles, naphthoquinones, and various functionalized derivatives that can be further utilized in synthetic chemistry.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Properties
Research indicates that 1-Methyl-1H-naphtho[1,2-D]imidazole exhibits significant anticancer properties. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance, compounds derived from this structure have demonstrated cytotoxic activity against human leukemia cells (HL-60) with IC50 values ranging from 8.71 to 29.92 μM, indicating a promising potential for therapeutic applications in oncology .
Antimicrobial Activity
The compound also shows potential as an antimicrobial agent. Derivatives of this compound have been tested against several bacterial strains, yielding promising results. For example, certain derivatives exhibited effective inhibition against Gram-positive and Gram-negative bacteria .
Cardiovascular Applications
Recent patents have highlighted the use of naphthoimidazole derivatives in treating cardiovascular diseases. Specifically, compounds like 2-[2-(4-phenyl-1-piperazinyl)ethyl]-1H-naphtho[1,2-D]imidazole have shown antihypertensive activity, suggesting their potential in managing hypertension and related conditions .
Materials Science Applications
Fluorescent Probes
The unique fluorescent properties of this compound make it suitable for use as a fluorescent probe in imaging applications. Its intense fluorescence emissions allow for effective visualization in biological systems, making it valuable for research in cellular imaging and diagnostics .
Organic Light-Emitting Diodes (OLEDs)
In materials science, the compound is being explored for its application in organic light-emitting diodes. Its favorable electronic characteristics contribute to the development of efficient OLEDs, which are crucial for modern display technologies .
Study on Anticancer Activity
A study conducted on various naphthoimidazole derivatives indicated that modifications at the C2 position significantly enhanced their cytotoxicity against cancer cells. The most effective derivative displayed an IC50 of approximately 8.71 μM against HL-60 cells, suggesting that structural optimization can lead to improved therapeutic agents for cancer treatment .
Investigation of Antimicrobial Properties
In another study focusing on antimicrobial effects, several derivatives of this compound were synthesized and tested against multiple bacterial strains. Results showed that some derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 1-Methyl-1H-naphtho[1,2-D]imidazole involves its interaction with molecular targets in cells. For example, its cytotoxic effects on cancer cells are believed to be due to its ability to interfere with cellular pathways and induce apoptosis. The exact molecular targets and pathways are still under investigation, but the compound’s ability to act as a fluorescent probe suggests it interacts with specific cellular components .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-imidazole: A simpler imidazole derivative with different reactivity and applications.
Naphtho[1,2-D]imidazole: Lacks the methyl group, which can affect its chemical properties and biological activity.
1H-Benzo[d]imidazole: Another heterocyclic compound with a different ring structure and set of applications.
Uniqueness
1-Methyl-1H-naphtho[1,2-D]imidazole is unique due to its combined naphthalene and imidazole structure, which imparts distinct chemical and biological properties. Its ability to act as a fluorescent probe and its selective cytotoxicity towards cancer cells make it a compound of significant interest in both research and potential therapeutic applications .
Biological Activity
1-Methyl-1H-naphtho[1,2-D]imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article explores its biological activity through various studies, including synthesis methods, cytotoxicity assays, and mechanisms of action.
This compound belongs to the naphthoimidazole family, which has been synthesized using various methodologies. Notably, a regio-controlled strategy was employed in the total synthesis of related compounds, demonstrating the importance of specific substitutions on biological activity .
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound and its derivatives. The following table summarizes key findings from cytotoxicity assays against various cancer cell lines:
Compound | Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|---|
IM4 | HL-60 (Leukemia) | 8.71 | >41.67 |
IM7 | HCT-116 (Colorectal) | 21.05 | Not reported |
IM5 | A549 (Lung) | 10.6 | Low |
IM3 | SNB-19 (Glioblastoma) | Not calculated | Not applicable |
The cytotoxicity against HL-60 cells was particularly notable, with IC50 values ranging from 8.71 to 29.92 μM across different derivatives . The selectivity index indicates a preference for targeting cancer cells over normal cells, which is crucial for therapeutic applications.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial effects. Its derivatives were tested against various bacterial strains and fungi. For instance, one study reported low cytotoxicity against normal mouse fibroblast cells (L929) while exhibiting significant antiproliferative activity against human cancer cell lines such as MCF-7 and HeLa .
The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is believed that these compounds may interact with critical cellular pathways involved in proliferation and apoptosis. Potential targets include:
- Topoisomerases : Enzymes crucial for DNA replication.
- Kinases : Key regulators in cell signaling pathways.
- Enzymatic inhibition : Some derivatives may inhibit enzymes essential for microbial survival.
Case Study 1: Synthesis and Evaluation of Naphthoimidazoles
A recent study synthesized a series of naphtho[1,2-d]imidazoles from β-lapachone and evaluated their fluorescence properties alongside cytotoxicity against cancer cells. The results indicated that modifications at the C2 position significantly influenced the compounds' activity profiles, with some derivatives displaying enhanced selectivity towards leukemic cells .
Case Study 2: Antiproliferative Effects on Cancer Cell Lines
Another investigation focused on a set of novel imidazole derivatives that showed potent antiproliferative activity against multiple cancer cell lines while maintaining low toxicity to normal cells. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .
Properties
Molecular Formula |
C12H10N2 |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
InChI Key |
IHEWXDLSOBDOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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